5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Description

Systematic Nomenclature and CAS Registry Information

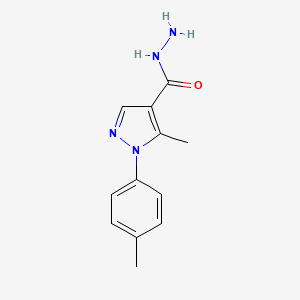

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide. Alternative nomenclature systems recognize this compound as 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid hydrazide, reflecting the structural relationship between the carbohydrazide group and its corresponding carboxylic acid precursor. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with 618092-44-7 being the primary identifier reported across several databases. However, some sources also reference the CAS number 1135148-35-4, which may represent a different stereoisomer or preparation method.

The molecular designation follows the systematic approach where the pyrazole ring numbering begins with nitrogen atoms occupying positions 1 and 2, with the methyl substituent at position 5 and the carbohydrazide group at position 4. The p-tolyl group (4-methylphenyl) is attached to nitrogen atom 1 of the pyrazole ring, creating the complete structural framework. The MDL number MFCD04122763 provides an additional unique identifier for this compound in chemical databases. Various synonym designations include 5-methyl-1-(4-methylphenyl)pyrazole-4-carbohydrazide and DTXSID00405354, which serve as alternative search terms in chemical literature databases.

Molecular Structure and Crystallographic Data

The molecular formula C₁₂H₁₄N₄O corresponds to a molecular weight of 230.27 daltons, establishing the basic compositional framework of this compound. The compound exhibits a planar pyrazole ring system with the p-tolyl substituent extending from nitrogen-1, while the carbohydrazide group projects from carbon-4 of the heterocyclic core. The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C provides a standardized linear notation for the molecular structure.

Crystallographic analysis reveals that the compound adopts a white crystalline powder appearance under standard conditions. The Standard International Chemical Identifier InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)16-9(2)11(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17) provides detailed connectivity information for computational modeling studies. The InChI Key OLDCCJMGQXRSSP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and structural comparisons.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₄O | |

| Molecular Weight | 230.27 g/mol | |

| Physical Appearance | White crystalline powder | |

| CAS Registry Number | 618092-44-7 | |

| MDL Number | MFCD04122763 |

The pyrazole ring geometry demonstrates typical aromatic character with delocalized π-electron systems contributing to molecular stability. Computational studies on related pyrazole carbohydrazide derivatives indicate that the C-N bond lengths within the pyrazole ring range from 1.37 to 1.38 Ångstroms, while C-C bonds typically measure 1.24 to 1.44 Ångstroms. The carbohydrazide functional group introduces additional hydrogen bonding capabilities through the terminal amino group, which influences both crystal packing arrangements and solution-phase behavior.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Infrared spectroscopy provides characteristic absorption frequencies that identify functional groups within this compound. The carbohydrazide carbonyl group exhibits a strong absorption band around 1680 wavenumbers, consistent with amide carbonyl stretching vibrations observed in related pyrazole carbohydrazide derivatives. The terminal amino group of the hydrazide moiety produces characteristic N-H stretching absorptions in the 3200-3400 wavenumber region, typically appearing as multiple bands due to symmetric and asymmetric stretching modes.

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the pyrazole carbohydrazide structure. Proton nuclear magnetic resonance analysis shows the methyl group attached to the pyrazole ring appearing as a singlet around 2.6-2.8 parts per million, while the p-tolyl methyl group resonates as a separate singlet near 2.3-2.4 parts per million. The aromatic protons of the p-tolyl group display characteristic multipicity patterns between 7.0-7.8 parts per million, with the pyrazole ring proton appearing as a singlet around 7.0-7.2 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift assignments. The carbonyl carbon of the carbohydrazide group typically resonates around 160-165 parts per million, while pyrazole ring carbons appear between 140-150 parts per million for quaternary carbons and 100-130 parts per million for protonated carbons. The methyl carbon substituents exhibit characteristic upfield shifts around 10-25 parts per million, distinguishing between the pyrazole-bound methyl and the p-tolyl methyl groups.

| Spectroscopic Technique | Characteristic Features | Chemical Shift/Frequency |

|---|---|---|

| Infrared | Carbonyl stretch | ~1680 cm⁻¹ |

| Infrared | N-H stretch | 3200-3400 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Pyrazole CH₃ | 2.6-2.8 ppm |

| ¹H Nuclear Magnetic Resonance | p-Tolyl CH₃ | 2.3-2.4 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.8 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-165 ppm |

| ¹³C Nuclear Magnetic Resonance | Pyrazole carbons | 100-150 ppm |

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima that reflect the extended conjugation within the pyrazole ring system. Related pyrazole derivatives exhibit primary absorption bands around 200-250 nanometers corresponding to π→π* transitions within the heterocyclic aromatic system. Secondary absorption features may appear at longer wavelengths due to n→π* transitions involving the nitrogen lone pairs and the carbonyl group of the carbohydrazide moiety. The p-tolyl substituent contributes additional aromatic character that can influence both the position and intensity of these electronic transitions.

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)16-9(2)11(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDCCJMGQXRSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405354 | |

| Record name | 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-44-7 | |

| Record name | 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method includes the reaction of p-tolylhydrazine with ethyl acetoacetate, followed by the addition of hydrazine hydrate to form the carbohydrazide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding pyrazole-4-carboxylic acids.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

Oxidation: Pyrazole-4-carboxylic acids.

Reduction: Hydrazine derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Synthesis Method

The general synthetic route includes:

- Condensation Reaction : The initial step often involves the condensation of 5-methyl-1-P-tolyl-1H-pyrazole with carbohydrazide.

- Purification : The product is purified through recrystallization or chromatography techniques to obtain high purity levels.

Biological Activities

The biological activities of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide have been extensively studied, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For example:

- Broad-Spectrum Efficacy : It has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values often below 50 µg/mL .

Anticancer Potential

The anticancer properties of pyrazole derivatives, including this compound, have been a focus of several studies:

- Cell Line Studies : In vitro evaluations demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and HCT116, with IC50 values indicating significant growth inhibition .

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

Studies have suggested that this compound may also exhibit anti-inflammatory effects:

- Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines in cellular models, suggesting a potential for treating inflammatory diseases .

Industrial Applications

Beyond its biological applications, this compound is also explored for its utility in industrial settings:

Agrochemicals

The pyrazole derivatives are being investigated for their potential use as agrochemicals due to their ability to inhibit specific enzymes in pests and pathogens.

Dyes and Pigments

Research into the structural characteristics of pyrazole derivatives suggests they may serve as intermediates in the synthesis of various dyes and pigments due to their stable chemical nature .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

5-(4-Methylphenyl)-1-(Quinolin-2-yl)-1H-Pyrazole-3-Carboxylic Acid (Compound 3 in )

- Core Structure : Pyrazole with p-tolyl (position 1) and carboxylic acid (position 3).

- Key Differences: Replaces carbohydrazide with a carboxylic acid group and substitutes quinoline at position 1.

- Properties: The quinoline moiety enhances π-π stacking, improving binding to aromatic receptors. The carboxylic acid group increases acidity (pKa ~3–4), affecting solubility in polar solvents .

(E)-1-(4-Chlorophenyl)-5-Methyl-N′-((3-Methyl-5-Phenoxy-1-Phenyl-1H-Pyrazol-4-yl)Methylene)-1H-1,2,3-Triazole-4-Carbohydrazide ()

- Core Structure : Triazole-carbohydrazide fused with pyrazole.

- Key Differences : Additional triazole ring and chlorophenyl substituent.

- Properties : DFT studies show a narrow HOMO-LUMO gap (3.8 eV), indicating high reactivity. Hirshfeld surface analysis reveals dominant H-bonding (N–H···O, 35% contribution) .

- Applications : Molecular docking suggests strong affinity for kinase inhibitors (binding energy: -9.2 kcal/mol) .

5-Methyl-4-Phenylthiophene-3-Carbohydrazide ()

- Core Structure : Thiophene-carbohydrazide instead of pyrazole.

- Key Differences : Thiophene’s sulfur atom alters aromaticity and electronic properties.

- Properties : Reduced dipole moment (2.1 D vs. pyrazole’s ~4 D) due to sulfur’s electronegativity.

- Applications : Less explored in medicinal chemistry but used in material science for conductive polymers .

Substituent Effects on Reactivity and Bioactivity

Biological Activity

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by a methyl group and a p-tolyl group attached to the pyrazole ring, has been studied for various pharmacological effects, although specific mechanisms of action remain underexplored in the literature.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 230.27 g/mol

- Structure : The compound features a hydrazide functional group, which is known to enhance biological activity through various chemical interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, derivatives of pyrazole compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Active against Staphylococcus species |

| Other Pyrazole Derivatives | Varies | Various antimicrobial activities |

Antioxidant Properties

The antioxidant potential of pyrazole derivatives has also been explored. Studies utilizing DPPH scavenging assays have indicated that these compounds can effectively neutralize free radicals, contributing to their therapeutic potential in oxidative stress-related conditions .

Anticancer Activity

This compound has been implicated in anticancer research. Compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including A549 and MCF-7. For example, certain derivatives exhibited IC values indicating effective growth inhibition of cancer cells:

| Compound | Cell Line | IC (μM) | Activity |

|---|---|---|---|

| This compound | A549 | Not specified | Potential anticancer activity |

| Similar Derivatives | MCF-7 | 0.39 - 0.46 | Significant inhibition |

While the specific mechanisms of action for this compound are not well-documented, it is hypothesized that its biological activities may be attributed to:

- Interaction with Metal Ions : The compound can form complexes with metal ions, enhancing its stability and efficacy in pharmaceutical formulations.

- Binding Affinities : Molecular docking studies suggest that it may interact with target proteins involved in disease pathways, although detailed studies are needed to confirm these interactions.

Case Studies and Research Findings

A variety of studies have highlighted the biological potential of pyrazole derivatives:

- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial properties and found that certain compounds exhibited strong activity against resistant strains of bacteria .

- Antioxidant Studies : Research has shown that pyrazole derivatives can significantly reduce oxidative stress markers in cellular models, suggesting their utility in treating oxidative damage-related diseases .

- Cancer Research : Investigations into the anticancer properties of related compounds have shown promising results, with several derivatives demonstrating significant cytotoxic effects on various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 5-methyl-1-p-tolyl-1H-pyrazole-4-carbohydrazide, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carboxylate derivatives can be prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield carboxylic acids . Intermediate hydrazides (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) are synthesized from ethyl esters and hydrazine hydrate, confirmed via IR spectroscopy (N–H and C=O stretches) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural elucidation of pyrazole-carbohydrazide derivatives?

- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹).

- NMR : ¹H NMR reveals substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Q. How are preliminary biological activities (e.g., cytotoxicity) evaluated for this compound?

Standard assays include:

- MTT assay against cancer cell lines (e.g., MCF-7, HepG2, A549) at concentrations of 10–100 µM .

- Dose-response curves to calculate IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazole-carbohydrazide derivatives?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .

- Catalysis : Acidic (acetic acid) or basic (K₂CO₃) conditions influence regioselectivity in heterocyclic ring formation .

- Temperature : Reflux in ethanol (80°C) minimizes side products during hydrazide synthesis .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

- DFT calculations : B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps and electrostatic potential surfaces, correlating with experimental reactivity .

- Molecular docking : AutoDock Vina evaluates binding affinities to targets like DHFR (PDB: 1KMS), with scoring functions (e.g., ΔG < -7 kcal/mol indicating strong binding) .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

- Electron-withdrawing groups (e.g., –NO₂ at the p-tolyl ring) enhance anticonvulsant activity in MES assays by improving membrane permeability .

- Methyl vs. trifluoromethyl groups : CF₃ increases lipophilicity (logP >2.5) but may reduce solubility, requiring formulation adjustments .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. A549) to identify tissue-specific effects .

- Isomer control : Chiral HPLC separates enantiomers (e.g., 3a vs. 3b in thiophene derivatives) to isolate bioactive conformers .

Methodological Challenges and Solutions

Q. How are stability issues addressed during storage of pyrazole-carbohydrazide derivatives?

- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the hydrazide moiety .

- Temperature : Storage at -20°C maintains integrity for >6 months, verified via HPLC purity checks (>98%) .

Q. What advanced techniques validate synthetic pathways for novel analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.